1-Methylindolin-5-amine dihydrochloride
Overview
Description
1-Methylindolin-5-amine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylindolin-5-amine dihydrochloride typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This process involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol. The resulting product undergoes further steps to yield the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the Fischer indole synthesis with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) .
Chemical Reactions Analysis
Types of Reactions: 1-Methylindolin-5-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Major Products Formed:
Oxidation: Indole-quinones.
Reduction: Reduced indole derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
1-Methylindolin-5-amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1-Methylindolin-5-amine dihydrochloride involves its interaction with specific molecular targets and pathways. As an indole derivative, it can bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Indole: The parent compound of 1-Methylindolin-5-amine dihydrochloride, widely studied for its biological activities.
1-Methylindole: A closely related compound with similar chemical properties but lacking the amine group.
5-Aminoindole: Another indole derivative with an amino group at the 5-position, similar to this compound.
Uniqueness: this compound is unique due to the presence of both a methyl group at the 1-position and an amine group at the 5-position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
1-Methylindolin-5-amine dihydrochloride is a compound derived from the indole family, known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features a methyl group at the 1-position of the indole ring, which significantly influences its biological activity. The compound's unique substitution patterns allow it to interact with various biological targets, making it a subject of interest in pharmacological studies.
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits antimicrobial and antiviral activities. Studies have shown that it can inhibit the growth of certain bacterial strains and viruses, suggesting its potential as a therapeutic agent in infectious diseases.
Anticancer Potential
The compound has also been investigated for its anticancer properties. It has been observed to affect cancer cell lines by modulating cell signaling pathways related to apoptosis and oxidative stress. Specifically, it has shown promise in inhibiting tumor growth through mechanisms that involve gene expression modulation and enzyme activity alteration.
The biological activity of this compound is primarily mediated through its interaction with various enzymes and receptors. Notably:
- Enzyme Interaction : The compound acts as a substrate for cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in drug metabolism. This interaction can influence the pharmacokinetics of co-administered drugs.
- Gene Expression Modulation : It has been found to alter the expression of genes involved in cellular responses to stress, thereby affecting processes such as apoptosis and inflammation.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion characteristics that are essential for understanding its therapeutic potential. The compound is relatively stable under laboratory conditions but may degrade over time, affecting its efficacy in long-term studies.
Case Studies
Several case studies highlight the biological activity of this compound:
- In Vitro Studies : In laboratory settings, the compound was tested against various cancer cell lines where it demonstrated significant cytotoxic effects at specific concentrations. The results indicated an IC50 value that suggests effective inhibition of cell proliferation compared to control groups .
- Animal Models : In vivo studies using animal models have shown that administration of this compound can lead to reduced tumor size and improved survival rates in treated subjects compared to untreated controls .
Summary of Findings
The following table summarizes key findings related to the biological activities and mechanisms of action of this compound:
Properties
IUPAC Name |
1-methyl-2,3-dihydroindol-5-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-11-5-4-7-6-8(10)2-3-9(7)11;;/h2-3,6H,4-5,10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOXHCBFVAKBSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240527-25-6 | |
Record name | 1-methyl-2,3-dihydro-1H-indol-5-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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